An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is a substituted indole derivative of significant interest in contemporary medicinal chemistry and drug discovery programs. The indole scaffold is a well-established pharmacophore, and its strategic modification with substituents such as fluorine, N-methyl, and acetonitrile groups can profoundly influence its physicochemical properties, and consequently, its pharmacokinetic and pharmacodynamic profiles. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while N-methylation eliminates hydrogen bond donor capabilities, affecting solubility and membrane permeability. The acetonitrile moiety can act as a versatile chemical handle for further synthetic transformations or as a key interacting group with biological targets.
This technical guide provides a comprehensive overview of the anticipated physicochemical properties and solubility profile of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile. In the absence of extensive public domain experimental data for this specific molecule, this guide leverages data from closely related analogs and established principles of physical organic chemistry to provide well-founded estimations. Furthermore, detailed experimental protocols are provided to enable researchers to determine these critical parameters in their own laboratories, ensuring a robust and self-validating approach to its characterization.
Molecular Structure and Key Features
The molecular structure of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile is characterized by a central indole core with three key substitutions that dictate its chemical behavior.
Caption: Molecular structure of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile.
Physicochemical Properties: A Comparative Analysis
| Property | 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile (Estimated) | 1-Methylindole-3-acetonitrile | 6-Fluoro-1-methyl-1H-indole | Indole-3-acetonitrile[1][2] |
| Molecular Formula | C₁₁H₉FN₂ | C₁₁H₁₀N₂ | C₉H₈FN | C₁₀H₈N₂ |
| Molecular Weight | 188.20 g/mol | 170.21 g/mol | 149.16 g/mol | 156.18 g/mol |
| Melting Point (°C) | Solid at room temperature; likely in the range of 50-70 °C. | 58-59 | Not Available | 33-36 |
| Boiling Point (°C) | > 200 °C at atmospheric pressure. | 123-131 at 0.15 Torr | Not Available | 157-160 at 0.2 mm Hg |
| logP (Octanol/Water) | ~2.5 - 3.0 | Predicted XlogP: 1.7[3] | Predicted XLogP3: 2.8 | Not Available |
| pKa | Not applicable for protonation under physiological conditions. The indole nitrogen is non-basic due to methylation. | Not applicable. | Not applicable. | The N-H proton is very weakly acidic (pKa in acetonitrile ~32.57)[4]. |
Expert Insights on Estimated Properties:
-
Melting Point: The N-methylation of the indole ring prevents the formation of intermolecular hydrogen bonds that are present in indole-3-acetonitrile, which would typically lead to a lower melting point. However, the addition of a fluorine atom can increase crystal lattice energy through favorable dipole-dipole interactions, potentially counteracting this effect. Therefore, the melting point is estimated to be slightly higher than or comparable to that of 1-methylindole-3-acetonitrile.
-
Boiling Point: The increased molecular weight and polarity due to the fluorine atom are expected to result in a higher boiling point compared to 1-methylindole-3-acetonitrile.
-
logP: Fluorine substitution generally increases lipophilicity. The predicted XLogP3 of 2.8 for 6-fluoro-1-methyl-1H-indole suggests a significant increase in lipophilicity compared to the non-fluorinated analog. The addition of the polar acetonitrile group will slightly decrease the logP, leading to an estimated value in the range of 2.5 to 3.0.
-
pKa: The nitrogen atom of the indole ring in the target molecule is methylated and thus lacks an acidic proton. The lone pair of electrons on the nitrogen is part of the aromatic system, rendering it non-basic under normal physiological conditions.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation.
Qualitative Solubility Profile (Estimated):
| Solvent | Predicted Solubility | Rationale |
| Water | Very low to insoluble | The molecule is predominantly non-polar with a relatively high estimated logP. The absence of a hydrogen bond-donating group further limits its interaction with water. |
| Ethanol | Soluble | The molecule is expected to be soluble in polar protic solvents like ethanol due to dipole-dipole interactions. |
| Methanol | Soluble | Similar to ethanol, good solubility is anticipated. |
| Acetonitrile | Soluble | As a polar aprotic solvent, acetonitrile is expected to be a good solvent for this compound.[5][6][7] |
| Acetone | Soluble | The polarity of acetone should allow for good dissolution of the compound. |
| Dichloromethane (DCM) | Soluble | A common non-polar aprotic solvent in which good solubility is expected. |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Hexanes/Heptanes | Low to Insoluble | The polarity of the nitrile and the indole core will limit solubility in non-polar aliphatic solvents. |
Expert Insights on Solubility:
The N-methylation of the indole nitrogen is a key determinant of its solubility profile. Unlike its N-H counterpart, 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile cannot self-associate through hydrogen bonding, which may enhance its solubility in certain organic solvents. However, the lack of a hydrogen bond donor will significantly decrease its aqueous solubility. For formulation purposes, co-solvent systems or the use of solubilizing agents may be necessary for achieving desired concentrations in aqueous media.[8]
Experimental Protocols for Physicochemical Characterization
For a molecule in the drug development pipeline, experimental determination of its physicochemical properties is paramount. The following section provides detailed, self-validating protocols for key characterization experiments.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary melting point apparatus (e.g., Mel-Temp or similar)
-
Melting point capillaries (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for fine powder)
Protocol:
-
Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, gently grind a small amount of the solid in a mortar and pestle.[9]
-
Loading the Capillary: Tap the open end of a melting point capillary into the powdered sample to collect a small amount of material. Invert the capillary and gently tap the sealed end on a hard surface to pack the sample down to a height of 2-3 mm.[3]
-
Initial Determination (Rapid Scan): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a rough estimate of the melting point.[9]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Heat at a slow, controlled rate of 1-2°C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample has melted into a clear liquid (T2). The melting point range is reported as T1-T2.
-
Validation: Repeat the accurate determination at least twice. The results should be consistent within 1°C for a pure compound.
Solubility Determination
Principle: Solubility is determined by adding a known mass of the solute to a known volume of the solvent and observing for dissolution.
Apparatus:
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Graduated cylinders or pipettes
Protocol:
-
Preparation: Place a known amount of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile (e.g., 10 mg) into a series of labeled vials.
-
Solvent Addition: To each vial, add a specific volume of the test solvent (e.g., 1 mL) in small increments.[10][11]
-
Mixing: After each addition, cap the vial and vortex for at least 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
Quantification (if desired): If a more quantitative measure is needed, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound in the filtrate can be determined by a suitable analytical method such as HPLC-UV.
-
Reporting: Report the solubility as mg/mL or as qualitative descriptors (e.g., freely soluble, soluble, sparingly soluble, insoluble) based on standard pharmacopeial definitions.[12]
logP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio.
Apparatus:
-
Separatory funnels or glass vials with Teflon-lined caps
-
Mechanical shaker or rotator
-
Centrifuge (optional)
-
pH meter
-
Analytical instrument for quantification (e.g., HPLC-UV)
Protocol:
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.[13]
-
Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated water phase at a concentration that can be accurately measured by the chosen analytical method.
-
Partitioning: In a separatory funnel or vial, combine a known volume of the aqueous stock solution with a known volume of the water-saturated n-octanol (e.g., a 1:1 volume ratio).
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[14]
-
Phase Separation: Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
-
Calculation: Calculate the partition coefficient (P) as: P = [Concentration in n-octanol] / [Concentration in aqueous phase] logP = log₁₀(P)
-
Validation: Perform the experiment in triplicate to ensure the reproducibility of the results.
Caption: Workflow for logP determination using the shake-flask method.
Analytical Characterization
A suite of analytical techniques is essential for the structural confirmation and purity assessment of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
Predicted ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):
-
N-CH₃: A singlet around 3.7-3.9 ppm.
-
CH₂CN: A singlet around 3.8-4.0 ppm.
-
Indole Protons: A series of doublets, triplets, or doublet of doublets in the aromatic region (approximately 6.8-7.8 ppm), with coupling constants characteristic of the indole ring system. The fluorine at the 6-position will introduce additional coupling to H-5 and H-7.
-
Indole H-2: A singlet or a narrow triplet around 7.0-7.3 ppm.
Predicted ¹³C NMR Spectral Features:
-
N-CH₃: A signal around 32-34 ppm.
-
CH₂CN: A signal around 15-20 ppm.
-
CN: A signal in the range of 117-120 ppm.
-
Indole Carbons: Signals in the aromatic region (approximately 100-140 ppm). The carbon attached to the fluorine (C-6) will appear as a doublet with a large ¹J(C-F) coupling constant.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.[15]
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Assign the signals based on their chemical shifts, multiplicities, and coupling constants, and through analysis of 2D correlation spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectral Data (Electrospray Ionization - ESI):
-
[M+H]⁺: An ion corresponding to the protonated molecule at m/z 189.08.
-
[M+Na]⁺: An adduct with sodium at m/z 211.06.
-
Fragmentation: Common fragmentation pathways for indole derivatives may be observed, such as the loss of the acetonitrile group.
Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7][16]
-
Chromatographic Separation: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and acetonitrile, both typically containing a small amount of formic acid to promote protonation.
-
Mass Spectrometric Detection: Analyze the eluent using an ESI-MS detector in positive ion mode, scanning a relevant mass range.
-
Data Analysis: Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound.
Protocol for Reverse-Phase HPLC Purity Assessment:
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be 10-90% B over 20 minutes.
-
Sample Preparation: Prepare a solution of the compound in the mobile phase at a concentration of approximately 0.1-1 mg/mL.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and monitor the elution profile at a suitable wavelength (e.g., the λmax of the indole chromophore, typically around 280 nm).
-
Purity Calculation: The purity is typically calculated as the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties and solubility profile of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile. By synthesizing data from closely related analogs and providing detailed experimental protocols, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. The insights and methodologies presented herein will facilitate the rational design of future experiments and support the progression of this and similar indole derivatives through the drug discovery pipeline.
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